5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethoxy group, a propylcyclohexyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethoxy and propylcyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be employed in the study of biological systems and interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and propylcyclohexyl groups may play a role in modulating the compound’s activity and binding affinity to specific targets. The oxadiazole ring can participate in various chemical interactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and molecules containing difluoromethoxy and propylcyclohexyl groups. Examples include:
Uniqueness
5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the oxadiazole ring
Properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N2O2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22-27-23(30-28-22)20-12-14-21(15-13-20)29-24(25)26/h8-17,24H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEYEHPRJKZQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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